![molecular formula C10H10O2S B2631260 (1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid CAS No. 2135442-60-1](/img/structure/B2631260.png)
(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid” is a chiral organic compound. Chiral compounds have non-superimposable mirror images, much like your left and right hands . The (1S,2R) designation refers to the absolute configuration of the chiral centers in the molecule, as determined by the Cahn-Ingold-Prelog priority rules .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as (1S,2R)-milnacipran, are synthesized through reactions involving phenylacetonitrile and ®-epichlorohydrin .Scientific Research Applications
Absolute Configuration and Structural Analysis
Absolute Configuration and Conformation : The absolute configuration of (1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid and related compounds have been established through various chemical correlations and stereospecific reactions. This compound's absolute configuration plays a crucial role in its chemical behavior and reactions (Aratani, Nakanisi, & Nozaki, 1970; Inouye, Sugita, & Walborsky, 1964; Nishiyama, Oda, & Inouye, 1974).
Structural Studies and Conformational Analysis : Detailed X-ray methods have been used to determine the structure and conformation of related cyclopropane carboxylic acids. This analysis provides insights into the spatial arrangement of the molecule and its electronic interactions, which are crucial for understanding its reactivity and potential applications in scientific research (Korp, Bernal, & Fuchs, 1983; Ries & Bernal, 1985).
Synthetic and Pharmaceutical Applications
Synthetic Approaches and Pharmaceutical Relevance : The compound's unique structure has been utilized in the synthesis of pharmaceuticals, specifically as a pharmacophoric unit in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. Its highly constrained structure has led to the development of various synthetic methods, highlighting its importance in medicinal chemistry (Sato et al., 2016).
Role in Biological Systems and Potential Therapeutic Applications : The compound and its derivatives have been identified in various biological systems, demonstrating a range of activities such as antifungal, antimicrobial, antiviral, and antitumoral properties. This underlines the compound's potential for therapeutic applications and its significance in biochemical research (Coleman & Hudson, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S,2R)-2-phenylsulfanylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-10(12)8-6-9(8)13-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYWYCFSZCKDIN-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1SC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1SC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.